molecular formula C9H15ClN2O2 B13992151 Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate CAS No. 52726-28-0

Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate

Cat. No.: B13992151
CAS No.: 52726-28-0
M. Wt: 218.68 g/mol
InChI Key: KRGNNVDUDVNRSH-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is substituted with two methyl groups at positions 2 and 5. The compound is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethylimidazol-1-yl)acetate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole esters and amides.

Scientific Research Applications

Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dimethylimidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate can be compared with other imidazole derivatives:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52726-28-0

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylimidazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-4-13-9(12)6-11-7(2)5-10-8(11)3;/h5H,4,6H2,1-3H3;1H

InChI Key

KRGNNVDUDVNRSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CN=C1C)C.Cl

Origin of Product

United States

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